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Vilazodone-d8 (hydrochloride)

Cat. No.: B12364678
M. Wt: 486.0 g/mol
InChI Key: RPZBRGFNBNQSOP-VEPCCRSMSA-N
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Description

Fundamental Principles of Isotopic Labeling in Chemical and Biological Research

Isotopic labeling is a technique used to track the journey of a molecule through a chemical reaction or a biological system. wikipedia.org It involves replacing one or more atoms in a compound with an isotope of the same element. wikipedia.orgcreative-proteomics.com Isotopes are variants of a particular element that share the same number of protons but differ in the number of neutrons, resulting in different atomic masses. wikipedia.orgstudysmarter.co.uk This substitution creates a "labeled" molecule that is chemically and biologically similar to its unlabeled counterpart but can be distinguished by analytical instruments. creative-proteomics.com

The most common stable isotopes used in this practice include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). studysmarter.co.uk Deuterium, a stable, non-radioactive isotope of hydrogen, contains one proton and one neutron, effectively doubling the mass of a standard hydrogen atom (protium). wikipedia.org This significant mass difference between the carbon-hydrogen (C-H) and the stronger carbon-deuterium (C-D) bond is the basis for the "kinetic isotope effect" (KIE). portico.orgresearchgate.net The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. portico.org Specifically, breaking a C-D bond requires more energy and thus occurs more slowly than breaking a C-H bond. portico.org

This principle is particularly relevant in studying drug metabolism, which often involves the cleavage of C-H bonds by metabolic enzymes like the cytochrome P450 (CYP450) family. portico.orgnih.gov By strategically replacing hydrogen with deuterium at sites of metabolic activity, researchers can influence the rate at which a drug is broken down. researchgate.netnih.gov

Academic Significance of Deuterated Analogs in Modern Drug Development

The use of deuterated analogs has become an invaluable tool in various stages of pharmaceutical research, from early discovery to clinical studies. Their significance stems from two primary applications: as internal standards for analytical quantification and as a strategy to modulate pharmacokinetic properties.

Internal Standards in Bioanalysis: In quantitative analysis, especially when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), precision is critical. clearsynth.comtexilajournal.com Biological samples, such as blood or plasma, are complex matrices that can interfere with the measurement of a target drug, a phenomenon known as the "matrix effect". clearsynth.com To correct for this and other potential variabilities during sample preparation and analysis, an internal standard is used. aptochem.com

A deuterated version of the drug being studied is considered the ideal internal standard. researchgate.net Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency. texilajournal.comaptochem.com However, due to its higher mass, it can be separately detected by the mass spectrometer. aptochem.com This allows for highly accurate and precise quantification of the parent drug in a given sample by comparing the analyte's signal to the known concentration of the internal standard. clearsynth.com

Modulating Drug Metabolism and Pharmacokinetics: The kinetic isotope effect can be strategically employed to improve a drug's metabolic profile. nih.govnih.gov By replacing hydrogen with deuterium at specific molecular positions susceptible to metabolic breakdown, the rate of metabolism can be slowed. wikipedia.orgportico.org This can lead to several potential therapeutic advantages, including:

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts, thereby improving the drug's safety profile.

Enhanced Drug Selectivity: Deuteration can help reduce the formation of non-selective metabolites, ensuring the drug's action is more targeted. nih.gov

The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach as a viable strategy in drug development. researchgate.netnih.gov

Conceptual Role of Vilazodone-d8 (hydrochloride) within Contemporary Pharmaceutical Science

Vilazodone (B1662482) is a medication used for major depressive disorder that functions as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor. nih.govnih.govwikipedia.org It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, with minor contributions from CYP2C19 and CYP2D6. nih.govdovepress.comdrugbank.com The activity of Vilazodone is mainly due to the parent drug, as it has no clinically relevant active metabolites. nih.govdovepress.com

Given this metabolic profile, Vilazodone-d8 (hydrochloride) serves a crucial role in pharmaceutical research, primarily as an internal standard. medchemexpress.combertin-bioreagent.comresearchgate.net Vilazodone-d8 is a deuterium-labeled version of Vilazodone. medchemexpress.com In bioanalytical method development, such as the quantification of Vilazodone in human plasma, Vilazodone-d8 is used to ensure the accuracy and reliability of the results. researchgate.net Its near-identical chemical properties to Vilazodone allow it to act as a perfect tracer during the analytical process, compensating for any potential sample loss or instrumental variability. texilajournal.comresearchgate.net

The use of Vilazodone-d8 enables researchers to conduct precise pharmacokinetic studies, accurately measuring concentrations of Vilazodone in biological samples to understand its absorption, distribution, metabolism, and excretion (ADME) profile. fiveable.me While the deuteration of Vilazodone could theoretically be explored to alter its metabolic rate, its primary and well-established role in contemporary research is as a high-fidelity internal standard for quantitative bioanalysis. bertin-bioreagent.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28ClN5O2 B12364678 Vilazodone-d8 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H28ClN5O2

Molecular Weight

486.0 g/mol

IUPAC Name

5-[4-[4-(5-cyano-1H-indol-3-yl)-1,1,2,2,3,3,4,4-octadeuteriobutyl]piperazin-1-yl]-1-benzofuran-2-carboxamide;hydrochloride

InChI

InChI=1S/C26H27N5O2.ClH/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32;/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32);1H/i1D2,2D2,3D2,8D2;

InChI Key

RPZBRGFNBNQSOP-VEPCCRSMSA-N

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)C#N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N3CCN(CC3)C4=CC5=C(C=C4)OC(=C5)C(=O)N.Cl

Canonical SMILES

C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N.Cl

Origin of Product

United States

Ii. Synthetic Methodologies for Vilazodone D8 Hydrochloride and Deuterated Analogs

Strategic Approaches for Deuterium (B1214612) Incorporation in Organic Synthesis

The introduction of deuterium into organic molecules is a critical process for creating internal standards for mass spectrometry, elucidating reaction mechanisms, and developing drugs with potentially improved metabolic profiles. researchgate.net Two primary strategies dominate this field: direct hydrogen-deuterium exchange reactions and the construction of molecules from deuterated building blocks (de novo synthesis).

Regioselective deuterium-hydrogen (H-D) exchange reactions are a powerful method for incorporating deuterium into a molecule by directly replacing specific hydrogen atoms. nih.gov This approach is atom-efficient as it modifies the final target molecule or a late-stage intermediate without requiring a complete re-synthesis. nih.gov The selectivity of these reactions is often controlled by a directing group within the substrate, which positions a metal catalyst in proximity to specific C-H bonds. nih.gov

Various transition metal catalysts are effective for these transformations. Iridium-based catalysts, for instance, are widely used for ortho-selective deuteration of aromatic rings containing directing groups like amides or pyridines. nih.gov Ruthenium and silver catalysts have also been shown to effectively catalyze H-D exchange with D₂O as the deuterium source. nih.govCurrent time information in Santa Cruz, CA, US. For example, silver-catalyzed methods have demonstrated high deuterium incorporation in electron-rich arenes and heteroarenes under neutral, mild conditions. nih.gov The choice of catalyst and reaction conditions (e.g., solvent, temperature) is crucial for achieving high regioselectivity and deuterium incorporation.

Table 1: Examples of Catalysts for Regioselective H-D Exchange This table presents examples of catalytic systems and their effectiveness in promoting deuterium-hydrogen exchange reactions on various substrates, illustrating the principles of regioselective deuteration.

Catalyst SystemSubstrate TypeDeuterium SourceKey Features
Iridium ComplexesAromatic amides, phenylacetic acidsD₂ gasHigh ortho-selectivity due to directing groups. nih.gov
Ruthenium ComplexesPyridine (B92270), imidazole, ketone derivativesD₂OEffective with various directing groups. Current time information in Santa Cruz, CA, US.
Silver (AgOTf)Electron-rich arenes (indoles, anilines)D₂OProceeds under neutral, mild conditions with high incorporation. nih.gov
Palladium/Platinum (Pd/C, Pt/C)Aromatic ringsD₂OCan achieve deuteration at sterically hindered positions. nih.gov

De novo Synthesis with Deuterated Precursors

For Vilazodone-d8, where the labeling is on the piperazine (B1678402) moiety, a de novo approach is the most logical and commonly employed method. This involves using piperazine-d8 as a starting material and incorporating it into the Vilazodone (B1662482) structure during the multi-step synthesis. This ensures that the deuterium atoms are located exclusively and with high isotopic enrichment at the desired piperazine ring positions.

Specific Synthetic Routes for Vilazodone and its Deuterated Derivatives

The synthesis of Vilazodone itself is a complex, multi-step process. The preparation of its deuterated analog, Vilazodone-d8, follows the same pathway but substitutes a key intermediate with its deuterated version.

The synthesis of the Vilazodone core involves the preparation of two key heterocyclic intermediates, which are then coupled together. Several routes have been reported, but a common approach involves the following general steps:

Synthesis of the Indole (B1671886) Moiety : A key intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is synthesized. This can be achieved through methods like the Fischer indole synthesis starting from precursors like 4-cyanoaniline. google.com

Synthesis of the Benzofuran (B130515) Moiety : The second major fragment, 5-(piperazin-1-yl)benzofuran-2-carboxamide (B143904), is prepared. This typically starts from a substituted benzofuran, such as 5-bromobenzofuran-2-carboxamide (B143913), which then undergoes a nucleophilic substitution reaction with piperazine. google.com

Coupling and Finalization : The two key intermediates are coupled via a nucleophilic substitution reaction, where the piperazine nitrogen of the benzofuran fragment displaces the chlorine on the butyl chain of the indole fragment. This reaction forms the complete Vilazodone molecule. google.com

Table 2: Simplified Retrosynthesis of Vilazodone This table outlines a simplified retrosynthetic analysis of Vilazodone, breaking the molecule down into its key synthetic precursors.

Target MoleculeKey DisconnectionPrecursors
VilazodoneAlkylation of piperazine3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(piperazin-1-yl)benzofuran-2-carboxamide
5-(piperazin-1-yl)benzofuran-2-carboxamideNucleophilic aromatic substitution5-bromobenzofuran-2-carboxamide and Piperazine
3-(4-chlorobutyl)-1H-indole-5-carbonitrileFischer indole synthesis4-cyanoaniline derivative and a suitable chloro-aldehyde/ketone

Deuterium Labeling at Specific Molecular Positions for Vilazodone-d8

For the synthesis of Vilazodone-d8, the established synthetic route for Vilazodone is adapted by substituting standard piperazine with its deuterated counterpart, piperazine-d8. researchgate.netnih.gov This building block, piperazine-2,2,3,3,5,5,6,6-d8, contains eight deuterium atoms, replacing all hydrogens on the carbon atoms of the heterocyclic ring.

The key labeling step is the synthesis of the deuterated benzofuran intermediate. Instead of reacting 5-bromobenzofuran-2-carboxamide with standard piperazine, it is reacted with N-Boc-piperazine-d8. cymitquimica.com The Boc (tert-butyloxycarbonyl) group is a common protecting group for one of the piperazine nitrogens, allowing for controlled reactions. After the coupling reaction, the Boc group is removed, and the resulting 5-(piperazin-d8-1-yl)benzofuran-2-carboxamide is then coupled with the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile intermediate, yielding Vilazodone-d8. This de novo strategy ensures that the eight deuterium atoms are precisely located on the piperazine ring, providing the +8 mass unit shift required for its use as an effective internal standard in mass spectrometry-based quantification. researchgate.netresearchgate.net

In the synthesis of any isotopically labeled compound, achieving high synthetic yield and maintaining high isotopic purity are paramount. For Vilazodone-d8, the isotopic purity is largely determined by the quality of the piperazine-d8 starting material. Commercially available deuterated precursors typically have high isotopic enrichment (e.g., >98% D).

Advanced Techniques in Stereospecific Deuteration for Pharmaceutical Research

The strategic replacement of hydrogen with its stable, heavy isotope deuterium has become a pivotal tool in modern pharmaceutical research. This process, known as deuteration, can significantly alter a drug molecule's metabolic profile by leveraging the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-mediated metabolic reactions. researchgate.netnih.govnih.gov This can result in improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites. google.com For a complex molecule like Vilazodone, achieving precise and stereospecific deuteration is crucial to harnessing these benefits without altering the drug's intended pharmacological activity. Advanced synthetic techniques are therefore essential for creating selectively deuterated analogs like Vilazodone-d8.

Stereospecificity is particularly important when deuteration occurs at or near a chiral center, or when it influences the conformation of a molecule, which can affect its binding affinity to biological targets. Modern synthetic chemistry offers several powerful methods to achieve high levels of regio- and stereoselectivity in deuterium incorporation. These can be broadly categorized into metal-catalyzed hydrogen isotope exchange (HIE), biocatalytic methods, and the synthesis of deuterated building blocks.

Metal-Catalyzed Hydrogen Isotope Exchange (HIE)

Transition metal catalysis is a cornerstone of modern deuteration strategies, enabling the direct activation of otherwise inert C-H bonds for hydrogen isotope exchange. snnu.edu.cn These methods are often suitable for late-stage functionalization, allowing for the deuteration of complex drug molecules without requiring a complete re-synthesis. researchgate.net

Iridium and Rhodium Catalysis: Iridium-based catalysts, often featuring N-heterocyclic carbene (NHC) ligands, are highly effective for the deuteration of various organic motifs, including those containing nitrogen. snnu.edu.cn Rhodium catalysts have also been shown to mediate stereoselective deuterium labeling of tertiary carbon-hydrogen bonds. researchgate.net

Ruthenium Nanoparticles: A significant advancement in stereospecific deuteration involves the use of ruthenium nanoparticles (RuNPs). These catalysts have demonstrated high regioselectivity and stereospecificity in the deuteration of bioactive nitrogen-containing compounds (aza-compounds). snnu.edu.cnprinceton.eduacs.org The surface of the nanoparticles can be modified to fine-tune their catalytic properties, facilitating the interaction between the substrate and the ruthenium surface for efficient and selective HIE using D₂O as the deuterium source. snnu.edu.cn

Palladium Catalysis: Palladium-based catalysts are widely used for various C-H functionalization reactions. In the context of deuteration, palladium catalysis in the presence of deuterated acetic acid (CD₃CO₂D) can achieve hydrogen isotope exchange at specific positions on indole rings, a core structure in Vilazodone. acs.org Researchers have developed programmable methods that allow for selective deuteration at the C2 or C3 positions of indoles by modifying reaction conditions, demonstrating precise control over isotope placement. acs.org

Table 1: Examples of Metal-Catalyzed Deuteration Techniques Relevant to Pharmaceutical Synthesis
Catalyst SystemDeuterium SourceSubstrate Type / Bond TargetedKey FeaturesReference
Iridium(III) NHC ComplexD₂OKetones, Amides, HeterocyclesMild reaction conditions, broad functional group tolerance. snnu.edu.cn
Ruthenium Nanoparticles (RuNp@PVP)D₂OBioactive Aza-compounds (N-heterocycles)High regioselectivity and stereospecificity. snnu.edu.cnacs.org
Palladium Acetate (Pd(OAc)₂)CD₃CO₂DIndole C2 and C3 C-H bondsProgrammable, regiodivergent labeling. acs.org
Rhodium ComplexesD₂Tertiary C-H bondsEnables stereoselective labeling of challenging C-H bonds. researchgate.net

Biocatalytic Deuteration

Biocatalysis has emerged as a powerful and environmentally friendly alternative for achieving unparalleled stereoselectivity in chemical transformations. Enzymes operate under mild conditions and can exhibit exquisite control over site- and stereoselectivity, which is often difficult to achieve with traditional chemical catalysts. nih.gov

Pyridoxal phosphate (B84403) (PLP)-dependent enzymes are a particularly relevant class for deuteration. These enzymes can reversibly deprotonate α-amino acids, making them ideal for catalyzing HIE at the α-carbon using D₂O as the deuterium source. nih.govnih.gov For instance, a PLP-dependent Mannich cyclase, LolT, has been shown to deuterate a diverse range of L-amino acids with complete deuterium incorporation often within minutes and with strict stereocontrol. nih.gov Similarly, the α-oxo-amine synthase SxtA has been used for the site- and stereoselective production of α-²H amino acids and esters. nih.gov While these examples focus on amino acids, the underlying principle of using enzymes to create stereochemically pure deuterated building blocks is a highly advanced and valuable strategy in pharmaceutical research. nih.gov

Table 2: Biocatalytic Approaches to Stereoselective Deuteration
Enzyme ClassExample EnzymeDeuterium SourceSubstrate ScopeKey FeaturesReference
PLP-dependent Mannich CyclaseLolTD₂ODiverse L-amino acids (basic, acidic, polar, nonpolar)Extremely fast, exquisite site- and stereoselectivity. nih.gov
PLP-dependent α-oxo-amine SynthaseSxtA AONSD₂Oα-amino acids and methyl estersPrecise stereocontrol, eliminates need for protecting groups. nih.gov

Deuterated Building Block Strategy

For a complex molecule like Vilazodone-d8, where the deuterium atoms are specifically located on the piperazine ring (5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)benzofuran-2-carboxamide), one of the most robust synthetic strategies is the "deuterated building block" approach. d-nb.info This method involves the synthesis of a deuterated version of a key intermediate—in this case, d8-piperazine—which is then incorporated into the final molecular structure through established synthetic steps.

This strategy offers several advantages:

Precision: It ensures the exact number and location of deuterium atoms in the final product.

Purity: It avoids the formation of a broad distribution of isotopologues (molecules differing in the number of deuteriums) that can occur with some late-stage HIE methods. d-nb.info

Scalability: The synthesis of the smaller, deuterated building block can often be optimized and scaled more easily than late-stage deuteration of a complex API.

The synthesis of deuterated piperidines and other N-heterocycles has been explored extensively, often starting from pyridine or related precursors and using deuteride (B1239839) sources or catalytic reduction with deuterium gas. d-nb.info A similar approach would be used to prepare the required d8-piperazine intermediate for the synthesis of Vilazodone-d8. The non-deuterated Vilazodone is typically synthesized by coupling a 3-(4-chlorobutyl)-1H-indole-5-carbonitrile intermediate with a 5-(piperazin-1-yl)benzofuran-2-carboxamide intermediate. researchgate.net In the deuterated synthesis, the latter intermediate would be prepared using d8-piperazine, leading to the final Vilazodone-d8 molecule, which is then converted to its hydrochloride salt.

Iii. Analytical Applications and Methodologies Utilizing Vilazodone D8 Hydrochloride

Quantitative Bioanalysis of Vilazodone (B1662482) using Deuterated Internal Standards

The accurate quantification of vilazodone in biological matrices such as human plasma is essential for pharmacokinetic studies. oup.comresearchgate.net To achieve this, highly selective and sensitive analytical methods are required. The use of a deuterated internal standard, such as Vilazodone-d8, is a well-established strategy to ensure the reliability of these measurements. researchgate.netresearchgate.net

Principles and Advantages of LC-MS/MS with Isotopically Labeled Internal Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. nih.gov When used for quantitative analysis, the inclusion of an internal standard (IS) is crucial to correct for variations that can occur during sample preparation and instrumental analysis. nih.govnumberanalytics.comscispace.com

Isotopically labeled internal standards, such as Vilazodone-d8, are considered the gold standard for quantitative LC-MS/MS assays. nih.govscispace.com These standards have the same chemical structure as the analyte of interest (vilazodone) but are enriched with stable, heavy isotopes like deuterium (B1214612) (²H or D). numberanalytics.comscispace.com This structural similarity ensures that the IS and the analyte co-elute during chromatographic separation and exhibit nearly identical behavior during sample extraction and ionization in the mass spectrometer. nih.govscispace.com

The key advantages of using a stable isotope-labeled internal standard like Vilazodone-d8 include:

Improved Accuracy and Precision: By mimicking the analyte's behavior, the IS effectively compensates for sample loss during extraction, variability in injection volume, and fluctuations in instrument response, leading to more accurate and precise results. nih.govnumberanalytics.comscispace.com

Correction for Matrix Effects: Biological samples are complex and can contain endogenous components that interfere with the ionization of the analyte, a phenomenon known as the matrix effect. Since the isotopically labeled IS is affected by the matrix in the same way as the analyte, it provides a reliable way to correct for these interferences. nih.govnumberanalytics.comscispace.com

Enhanced Method Robustness: The use of an internal standard makes the analytical method more resilient to minor variations in experimental conditions, ensuring consistent performance over time. numberanalytics.com

Method Development for Vilazodone Quantification in Complex Matrices

The development of a robust and reliable method for quantifying vilazodone in complex matrices like human plasma involves careful optimization of both chromatographic and mass spectrometric parameters. researchgate.netresearchgate.net

Effective chromatographic separation is essential to resolve vilazodone and Vilazodone-d8 from other components in the sample, thereby minimizing interference and ensuring accurate quantification. thescipub.com Several factors are considered during the optimization of chromatographic conditions:

Column Chemistry: Reversed-phase columns, such as C18 and C8, are commonly used for the separation of vilazodone. oup.comresearchgate.netresearchgate.net The choice of column depends on the specific properties of the analyte and the desired separation characteristics. For instance, a Betabasic C8 column (100*4.6mm, 5µ) and an Acquity UPLC BEH shield RP C18 column (1.7 µm, 2.1 × 150 mm) have been successfully employed. oup.comresearchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate). oup.comresearchgate.netresearchgate.net The ratio of these components is optimized to achieve the desired retention time and peak shape for vilazodone. Isocratic elution, where the mobile phase composition remains constant throughout the run, is often used for its simplicity and reproducibility. oup.comresearchgate.net For example, a mobile phase of acetonitrile and 0.1% formic acid in water (60:40% v/v) has been utilized. researchgate.net

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A flow rate of 0.700 mL/min has been reported in one method. researchgate.net

pH of the Mobile Phase: The pH of the aqueous component of the mobile phase can significantly influence the retention behavior of ionizable compounds like vilazodone. thescipub.com The pH is adjusted to ensure optimal peak shape and retention. thescipub.com

The following table summarizes chromatographic parameters from a developed method:

ParameterCondition
ColumnBetabasic C8, 100*4.6mm, 5µ
Mobile PhaseAcetonitrile and 0.1% formic acid in water (60:40% v/v)
Flow Rate0.700 mL/min
Elution ModeIsocratic

Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in the positive ion mode is the preferred detection method for vilazodone and its deuterated internal standard. researchgate.netresearchgate.net This technique involves the selection of a specific precursor ion for each compound and its subsequent fragmentation to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity. oup.com

The optimization of MS/MS parameters includes selecting the most abundant and stable MRM transitions for both vilazodone and Vilazodone-d8. For instance, a method has been developed using the following transitions:

Vilazodone: m/z 442.022 → 155.000 + 197.000 researchgate.net

Vilazodone-d8: m/z 450.093 → 157.000 + 205.000 researchgate.net

The mass difference between the precursor and product ions of vilazodone and Vilazodone-d8 reflects the incorporation of eight deuterium atoms in the internal standard.

The table below details the mass spectrometric transitions for vilazodone and its deuterated internal standard:

CompoundPrecursor Ion (m/z)Product Ions (m/z)
Vilazodone442.022155.000 + 197.000
Vilazodone-d8450.093157.000 + 205.000

Rigorous Validation of Analytical Methods Employing Vilazodone-d8

To ensure that an analytical method is suitable for its intended purpose, it must undergo a rigorous validation process. researchgate.netresearchgate.net Method validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of vilazodone in the specified biological matrix. researchgate.netresearchgate.net Key validation parameters include linearity, accuracy, precision, selectivity, and stability. researchgate.net

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. symbiosisonlinepublishing.com To assess linearity, a series of calibration standards with known concentrations of vilazodone are prepared and analyzed. oup.com A calibration curve is then constructed by plotting the peak area ratio of vilazodone to Vilazodone-d8 against the corresponding concentration of vilazodone. oup.com

The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. symbiosisonlinepublishing.com The lower limit of the range is the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. oup.com

In a validated bioanalytical method for vilazodone in human plasma using Vilazodone-d8 as the internal standard, a linear relationship was established over a concentration range of 0.300 ng/mL to 300.000 ng/mL. researchgate.netresearchgate.net Another study reported a linear range of 1–200 ng/mL with a correlation coefficient (r) of 0.998. oup.com

The following table presents data from linearity studies for vilazodone quantification:

Linearity RangeCorrelation Coefficient (r)Reference
0.300 ng/mL - 300.000 ng/mLNot specified researchgate.netresearchgate.net
1 ng/mL - 200 ng/mL0.998 oup.com
5 ng/mL - 400 ng/mL0.9998 nih.gov
25 µg/mL - 75 µg/mL0.996 (r²) innovareacademics.in

Iv. Preclinical Pharmacokinetic and Metabolic Investigations with Vilazodone D8 Hydrochloride

Leveraging Deuterated Tracers in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The use of deuterated compounds like Vilazodone-d8 is a well-established strategy in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. These isotopically labeled molecules act as tracers, enabling researchers to follow the path of a drug and its metabolites through a biological system with high precision. In the context of vilazodone (B1662482), its deuterated analog is essential for accurately quantifying the parent drug in biological matrices such as plasma. researchgate.netresearchgate.net This is crucial for constructing reliable pharmacokinetic profiles and understanding how the drug is absorbed, distributed to various tissues, metabolized by the body, and ultimately eliminated. rxabbvie.comharvard.edu The distinct mass-to-charge ratio of Vilazodone-d8 allows it to be used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a highly sensitive and selective analytical technique. researchgate.netresearchgate.net

In Vitro Metabolic Profiling and Identification of Vilazodone Metabolites using Deuterated Standards

In vitro systems, such as human liver microsomes and hepatocytes, are instrumental in the early assessment of a drug's metabolic fate. researchgate.net The use of deuterated standards like Vilazodone-d8 in these assays enhances the accuracy of metabolite identification and quantification. rxabbvie.comharvard.edu

Role of Hepatic Cytochrome P450 Enzymes (CYP3A4, CYP2C19, CYP2D6) in Vilazodone Biotransformation

Studies using human liver microsomes have demonstrated that vilazodone is primarily metabolized by the cytochrome P450 (CYP) enzyme system. harvard.eduresearchgate.netresearchgate.net CYP3A4 is the major enzyme responsible for its biotransformation, with minor contributions from CYP2C19 and CYP2D6. researchgate.netfda.govdrugbank.com The significant role of CYP3A4 has been confirmed in clinical studies where co-administration of vilazodone with a strong CYP3A4 inhibitor, ketoconazole, resulted in a significant increase in vilazodone plasma concentrations. nih.gov Conversely, co-administration with a strong CYP3A4 inducer, carbamazepine, led to a decrease in vilazodone exposure. nih.gov In vitro studies have also indicated that vilazodone itself can act as a moderate inhibitor of CYP2D6. fda.govfda.gov

Table 1: Cytochrome P450 Enzymes Involved in Vilazodone Metabolism

Enzyme FamilySpecific EnzymeRole in Vilazodone Metabolism
Cytochrome P450CYP3A4Primary metabolic pathway. harvard.eduresearchgate.netresearchgate.net
Cytochrome P450CYP2C19Minor metabolic pathway. researchgate.netfda.govdrugbank.com
Cytochrome P450CYP2D6Minor metabolic pathway. researchgate.netfda.govdrugbank.com

Application of Vilazodone-d8 to Differentiate Endogenous from Metabolite Peaks

A key challenge in metabolic profiling is distinguishing true drug metabolites from endogenous compounds present in biological samples that may have similar properties. The use of a stable isotope-labeled internal standard like Vilazodone-d8 is invaluable in this context. By comparing the mass spectra of samples from dosed subjects with those containing the deuterated standard, analysts can more confidently identify and differentiate the peaks corresponding to vilazodone and its metabolites from background noise and endogenous interferences. This ensures the accuracy and reliability of the metabolic profile.

In Vivo Pharmacokinetic Assessment in Preclinical Animal Models using Vilazodone-d8

Preclinical studies in animal models are a critical step in drug development, providing essential information about a compound's in vivo behavior. The use of Vilazodone-d8 as an internal standard in these studies allows for precise quantification of vilazodone concentrations in plasma and other tissues, which is fundamental to determining its pharmacokinetic properties. harvard.eduresearchgate.netd-nb.info

Determination of Pharmacokinetic Parameters in Animal Species

Pharmacokinetic studies of vilazodone have been conducted in various animal species, including rats and dogs, to understand its absorption, distribution, metabolism, and excretion profile before human trials. researchgate.netd-nb.inforesearchgate.net These studies, which rely on accurate bioanalytical methods often employing deuterated internal standards, help to determine key pharmacokinetic parameters. d-nb.info

In a study with healthy Labrador dogs, the oral administration of a single 40 mg dose of vilazodone resulted in different pharmacokinetic profiles under fed and fasted conditions. researchgate.net In fasted dogs, the time to reach maximum plasma concentration (Tmax) was 1.5 hours, while in fed dogs, it was significantly longer at 10 hours. researchgate.net The elimination half-life (t1/2λz) was also longer in the fed state (4.6 hours) compared to the fasted state (1.7 hours). researchgate.net Interestingly, the maximum plasma concentration (Cmax) did not differ significantly between the two groups. researchgate.net

A study in rats investigated the pharmacokinetics of vilazodone and one of its major inactive metabolites, M10. d-nb.info After oral administration, the Tmax for both vilazodone and M10 was approximately 3 hours. d-nb.info The elimination half-life of vilazodone was found to be around 4.32 hours. d-nb.info

Table 2: Select Pharmacokinetic Parameters of Vilazodone in Preclinical Animal Models

SpeciesConditionTmax (h)Cmax (ng/mL)t1/2 (h)
Dog (Labrador)Fasted1.5 researchgate.net38.7 ± 4.8 researchgate.net1.7 ± 0.2 researchgate.net
Dog (Labrador)Fed10 researchgate.net39.4 ± 5.6 researchgate.net4.6 ± 1.1 researchgate.net
RatN/A~3.0 d-nb.info69.37 ± 21.33 d-nb.info4.32 ± 0.23 d-nb.info

Data presented as mean ± standard deviation where available.

Investigation of Metabolic Routes and Excretion Patterns

Preclinical studies investigating the metabolic fate of vilazodone, the non-deuterated parent compound of Vilazodone-d8, have established that it undergoes extensive metabolism primarily through hepatic pathways, with very little of the drug being excreted in its original form. nih.govapotex.comnih.gov Only about 1% of a dose is recovered as unchanged vilazodone in the urine and 2% in the feces. apotex.comnih.govdrugbank.com The primary metabolic transformations are mediated by the cytochrome P450 (CYP) enzyme system and, to a lesser extent, by non-CYP pathways. apotex.comfda.gov

Among the CYP isoenzymes, CYP3A4 is the principal contributor to vilazodone's oxidative metabolism. nih.govnih.govdovepress.com Minor metabolic roles are played by CYP2C19 and CYP2D6. nih.govapotex.comdovepress.com Additionally, metabolism via non-CYP pathways, potentially involving carboxylesterase, has been identified. apotex.comnih.govfda.gov

A detailed investigation in Sprague-Dawley rats using ultrahigh-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry (UPLC/Q-TOF/MS/MS) identified twelve metabolites in vivo from plasma, urine, and feces. nih.gov The study revealed that vilazodone is metabolized through several key routes:

Hydroxylation

Dihydroxylation

Glucuronidation

Oxidative deamination

Dealkylation

Dehydrogenation

Dioxidation nih.gov

Most of the metabolites were found in the urine, with a smaller number present in feces and plasma. nih.gov In vitro studies using human and rat liver microsomes confirmed the formation of two of these metabolites. nih.gov

The investigation of Vilazodone-d8 (hydrochloride) follows these established routes. As a deuterated isotopologue, Vilazodone-d8 is frequently used as an internal standard for the quantification of vilazodone in biological samples. researchgate.netresearchgate.net Preclinical studies would focus on comparing the metabolic profile and excretion patterns of Vilazodone-d8 to its non-deuterated counterpart. The primary objective of such investigations is to determine if the deuterium (B1214612) substitution alters the rate or pathway of metabolism, which is a key aspect of analyzing isotope effects.

Table 1: Identified Metabolic Pathways of Vilazodone in Rats

Metabolic PathwayDescription
Hydroxylation Addition of a hydroxyl (-OH) group to the molecule.
Dihydroxylation Addition of two hydroxyl groups.
Glucuronidation Conjugation with glucuronic acid, a phase II metabolic reaction that increases water solubility for excretion.
Oxidative Deamination Removal of an amine group through an oxidative process.
Dealkylation Removal of an alkyl group.
Dehydrogenation Removal of hydrogen atoms, typically forming a double bond.
Dioxidation Addition of two oxygen atoms.
Data sourced from a study on vilazodone metabolism in rats. nih.gov

Analysis of Isotope Effects on Vilazodone Biotransformation

Theoretical Framework of Deuterium Kinetic Isotope Effects (KIE)

The substitution of a hydrogen (H) atom with its heavier, stable isotope deuterium (D) can significantly alter the rate of a chemical reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). wikipedia.org This effect is rooted in the principles of physical organic chemistry and has become a valuable tool in drug development and mechanistic studies of drug metabolism. wikipedia.orgnih.gov

The fundamental basis for the KIE is the difference in mass between deuterium and protium (B1232500) (the most common hydrogen isotope). Deuterium contains a proton and a neutron, making it approximately twice as heavy as protium, which has only a proton. wikipedia.orgdovepress.com This increased mass results in a lower vibrational frequency for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, the C-D bond has a lower zero-point energy and is stronger, requiring more energy to be broken.

In the context of drug metabolism, many enzymatic reactions, particularly those catalyzed by the cytochrome P450 (P450) family of enzymes, involve the cleavage of a C-H bond as a critical, often rate-limiting, step. nih.govdovepress.com When a hydrogen atom at a site of metabolic attack is replaced with deuterium, the higher energy required to break the C-D bond can lead to a slower reaction rate. wikipedia.orgdovepress.com

The presence of a significant primary deuterium KIE is considered strong evidence that C-H bond cleavage is at least partially rate-limiting in the reaction mechanism. nih.gov This principle has been exploited by medicinal chemists to intentionally slow the metabolism of drug candidates, potentially leading to improved pharmacokinetic profiles, such as a longer half-life, increased drug exposure, and reduced formation of toxic metabolites. dovepress.comportico.org The successful application of this strategy requires a thorough understanding of the drug's systemic clearance mechanism and the specific metabolic enzymes involved. nih.gov

Experimental Detection and Interpretation of KIEs in Vilazodone Metabolism

While specific experimental data on the kinetic isotope effects for Vilazodone-d8 are not extensively published, the methodology for their detection and interpretation is well-established. Such investigations are crucial to understanding how deuteration impacts the biotransformation of vilazodone.

Experimental detection of KIEs for vilazodone would typically involve comparative metabolic studies between vilazodone and Vilazodone-d8. These experiments are conducted using both in vitro and in vivo systems.

In Vitro Analysis:

Microsomal Incubations: The most common in vitro method involves incubating both Vilazodone and Vilazodone-d8 with human liver microsomes (HLM) or rat liver microsomes (RLM). nih.gov These preparations contain a high concentration of CYP enzymes. Since vilazodone is primarily metabolized by CYP3A4, with minor contributions from CYP2C19 and CYP2D6, these incubations would reveal the direct impact of deuteration on its primary oxidative pathways. nih.govdovepress.com

Metabolite Quantification: Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers would quantify the rate of disappearance of the parent compounds (Vilazodone and Vilazodone-d8) and the rate of formation of key metabolites, such as hydroxylated species. nih.gov

In Vivo Analysis:

Animal Models: Preclinical studies in animal models, such as Sprague-Dawley rats, would be performed. nih.gov Both deuterated and non-deuterated vilazodone would be administered, and pharmacokinetic parameters would be compared.

Pharmacokinetic Profiling: Blood, urine, and feces would be collected over time to determine parameters like maximum plasma concentration (Cmax), area-under-the-curve (AUC), and elimination half-life (t½). nih.govdrugbank.com

Interpretation of Results: A significant KIE would be indicated if the rate of metabolism of Vilazodone-d8 is slower than that of vilazodone. This would manifest as a lower clearance rate, a longer half-life, and a higher plasma exposure (AUC) for the deuterated compound. The interpretation would focus on confirming that the deuteration at a metabolic "soft spot"—a position susceptible to enzymatic attack—successfully slowed the CYP-mediated C-H bond cleavage. If, for example, the formation of a specific hydroxylated metabolite is significantly reduced for Vilazodone-d8 compared to vilazodone, it provides direct evidence of a KIE in that specific metabolic pathway.

Table 2: Hypothetical Experimental Data for KIE Analysis of Vilazodone

ParameterVilazodone (Non-deuterated)Vilazodone-d8KIE (Ratio H/D)Interpretation
In Vitro Clearance (µL/min/mg protein) 100502.0Deuteration slows the metabolic clearance by half, indicating a significant KIE.
In Vivo Half-life (t½, hours) 25350.71The longer half-life for Vilazodone-d8 suggests slower overall elimination due to reduced metabolic breakdown.
Formation of Hydroxylated Metabolite (pmol/min/mg) 50105.0A 5-fold decrease in the formation rate of a key metabolite strongly suggests the deuterated site was a primary point of metabolic attack.
This table presents hypothetical data to illustrate the expected outcomes of an experiment designed to measure the kinetic isotope effect. The KIE ratio is calculated as the rate of the non-deuterated reaction divided by the rate of the deuterated reaction.

V. Theoretical Framework and Methodological Challenges in Deuterated Drug Research

Impact of Deuteration on Molecular Interactions and Conformational Dynamics

The foundational principle behind the effects of deuteration is the kinetic isotope effect (KIE). The bond between carbon and deuterium (B1214612) (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. nih.govmdpi.com This increased stability (a difference of about 1.2–1.5 kcal/mol) means that a C-D bond is broken more slowly than a C-H bond during chemical reactions, particularly those catalyzed by enzymes. nih.gov

This fundamental difference has cascading effects on a molecule's behavior. Deuteration can influence non-covalent interactions, which are critical for a drug's binding to its target receptor. For instance, the replacement of hydrogen with deuterium can alter the geometry and strength of hydrogen bonds. mdpi.comscispace.com Studies have shown that deuteration can lead to a shortening of N-D bonds compared to N-H bonds, reducing electrostatic attraction. mdpi.com These subtle changes in bond lengths and angles can accumulate, potentially leading to significant shifts in the supramolecular structure of crystals and altering the dynamics of molecules within them. scispace.com

Conformational dynamics, the way a molecule moves and changes its three-dimensional shape, are also affected. Research on the furan (B31954) ring has demonstrated that deuteration can alter its vibrational dynamics. nih.gov Similarly, studies on proteins have shown that deuteration can weaken hydrophobic interactions, which are crucial for the protein folding process. iucr.org The reduced vibrational amplitude of C-D bonds compared to C-H bonds is a contributing factor to this weakened interaction. iucr.org This can lead to different folding dynamics and, consequently, different final conformations between a hydrogenated protein and its deuterated counterpart. iucr.org

Table 1: Effects of Deuteration on Molecular Properties
PropertyImpact of Deuteration (H vs. D)Consequence
Bond Strength C-D bond is stronger than C-H bond. nih.govHigher energy is required to break the bond, leading to slower reaction rates (Kinetic Isotope Effect). nih.gov
Vibrational Frequency X-D bonds have lower vibrational stretching frequencies than X-H bonds (where X is C, N, O, etc.). mdpi.comAlters the molecule's ground state energy and can influence spectroscopic signatures. mdpi.com
Bond Length Can cause geometric changes, such as shortening of N-D bonds compared to N-H bonds. mdpi.comscispace.comModifies intermolecular distances and the geometry of interactions like hydrogen bonds. scispace.com
Hydrophobic Interactions Hydrophobic interactions are generally weakened by deuteration. iucr.orgCan affect protein folding rates and the stability of the resulting structure. iucr.org
Molecular Conformation Can alter the population of different conformations and the dynamics of flexible structures like rings. nih.goviucr.orgInfluences how a molecule fits into a binding site and interacts with biological targets.

Considerations for Deuterium Labeling Strategies in Mechanistic Toxicology Studies

The predictable influence of deuteration on metabolic pathways makes it an invaluable tool in mechanistic toxicology. acs.orgnih.gov By using compounds labeled with stable isotopes like deuterium, researchers can trace the absorption, distribution, metabolism, and excretion (ADME) of a drug, providing a clearer picture of its disposition and potential for toxicity. acs.orgnih.govacs.org

A key strategy in these studies is the selective placement of deuterium at sites on a molecule that are known to be susceptible to metabolic modification, often referred to as "soft spots." nih.gov Many drugs are metabolized by cytochrome P450 (CYP) enzymes, a process that can sometimes lead to the formation of reactive or toxic metabolites. researchgate.net By replacing hydrogen with deuterium at a primary site of metabolism, the rate of that specific metabolic reaction can be significantly slowed due to the kinetic isotope effect. musechem.com

This strategic blockade, known as "metabolic switching" or "metabolic shunting," can achieve two main goals in toxicology studies:

Mitigate Toxicity: If a specific metabolic pathway leads to a toxic byproduct, deuterating the site of that reaction can slow down the formation of the harmful metabolite, potentially mitigating organ toxicity. acs.orgnih.gov

Elucidate Pathways: By slowing one metabolic route, the drug may be processed through alternative, secondary pathways. researchgate.netmusechem.com The identification of metabolites from these shunted pathways helps toxicologists build a more complete map of the drug's biotransformation and identify all potential metabolites, including any that might have their own toxicological profiles. acs.orgnih.gov

Therefore, the design of a deuterated molecule for mechanistic studies requires careful consideration of the parent molecule's known or predicted metabolic profile to ensure the deuterium label is placed in the most informative position.

Table 2: Deuterium Labeling Strategies in Mechanistic Toxicology
StrategyDescriptionApplication in Toxicology
Metabolic Pathway Tracing Using the deuterated compound as a stable isotope tracer to follow its journey through a biological system. Allows for the elucidation of complex metabolic pathways and the identification of previously unknown metabolites. acs.orgnih.gov
Site-Specific Labeling at Metabolic "Soft Spots" Replacing hydrogen with deuterium at known sites of enzymatic attack (e.g., by CYP450 enzymes). nih.govSlows metabolism at that specific site, allowing researchers to study the consequences of blocking a particular metabolic route. musechem.com
Investigating "Metabolic Switching" Blocking a primary metabolic pathway to force the compound down alternative routes. researchgate.netmusechem.comHelps to identify secondary metabolites and assess their potential contribution to the overall toxicity profile. researchgate.net
Internal Standards for Quantification Using the deuterated compound (e.g., Vilazodone-d8) as a reference in mass spectrometry to accurately measure the concentration of the non-deuterated drug and its metabolites in biological samples. bertin-bioreagent.comacs.orgEssential for accurate pharmacokinetic and toxicokinetic studies, linking drug concentration to toxic effects.

Overcoming Methodological Hurdles in the Synthesis and Application of Deuterated Compounds

Despite their utility, the creation and use of deuterated compounds like Vilazodone-d8 are fraught with challenges that require specialized expertise and technology.

Synthesis Hurdles:

Cost and Availability of Reagents: Deuterium sources, such as deuterium gas (D₂) or deuterated solvents and reagents, are significantly more expensive than their hydrogen-based counterparts. scielo.org.mx

Site-Selectivity: A major challenge is introducing deuterium atoms at specific, desired positions within a complex molecule without inadvertently labeling other sites. This requires the development of highly selective synthetic methods. researchgate.netmarquette.edu Late-stage hydrogen isotope exchange (HIE) is a desirable method but achieving high regioselectivity can be difficult. acs.org

Isotopic Purity: It is nearly impossible to synthesize a compound that is 100% isotopically pure. researchgate.net Synthetic batches will contain a mixture of the desired deuterated molecule along with molecules that are under-deuterated, over-deuterated, or mis-deuterated. Achieving high levels of deuterium incorporation (e.g., ≥99%) and minimizing these isotopic impurities is a significant synthetic and analytical challenge. bertin-bioreagent.comresearchgate.net

Scalability: Methods that work well for producing small quantities of a deuterated compound for research may not be reliable, robust, or economical for large-scale production. acs.orgresearchgate.net The development of scalable processes is crucial for manufacturing deuterated active pharmaceutical ingredients. researchgate.netresearchgate.net

Application Hurdles:

Chromatographic Isotope Effect: Deuterated compounds can behave differently from their non-deuterated counterparts during chromatographic separation. acs.org This "chromatographic deuteration effect" (CDE) can cause the deuterated analyte to elute at a slightly different time, which must be accounted for during method development for purification and analysis. acs.org

Unpredictable Metabolism: While deuteration is often used to slow metabolism, it can sometimes shunt metabolism to a different pathway that produces an unexpected or more toxic metabolite. musechem.comscielo.org.mx Therefore, the metabolic profile of a deuterated compound must be thoroughly investigated and not simply assumed based on the parent drug. musechem.com

Analytical Characterization: Confirming the precise location and level of deuterium incorporation requires sophisticated analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov

Table 3: Methodological Hurdles in Deuterated Compound Research
AreaHurdlePotential Solution / Approach
Synthesis High cost of deuterium sources. Development of more efficient reactions that minimize the consumption of expensive deuterated reagents. researchgate.net
Achieving site-selectivity and avoiding mis-labeling. researchgate.netDevelopment of novel, highly specific catalytic methods (e.g., transition-metal or photoredox catalysis). researchgate.net
Ensuring high isotopic purity. researchgate.netMulti-step purification processes and rigorous analytical quality control.
Scalability of synthetic routes for industrial production. acs.orgFocus on developing robust, reliable, and economical procedures applicable for large-scale manufacturing. researchgate.netresearchgate.net
Application Chromatographic Deuteration Effect (CDE) complicates purification and analysis. acs.orgCareful optimization of liquid chromatography (LC) conditions and awareness of potential shifts in retention time. acs.org
Potential for "metabolic switching" to create unexpected or toxic metabolites. musechem.comscielo.org.mxComprehensive in vivo and in vitro metabolism studies to fully characterize all metabolic pathways. musechem.com

Vi. Future Research Directions for Vilazodone D8 Hydrochloride and Deuterated Pharmaceuticals

Expansion of Deuterated Analog Utility in Advanced Pharmacological Research

The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) can significantly alter the metabolic fate of a drug, a phenomenon known as the kinetic isotope effect. acs.org This alteration can lead to a more favorable pharmacokinetic profile, including a longer half-life and reduced formation of toxic metabolites. cdnsciencepub.comnih.gov The successful development and FDA approval of deutetrabenazine, a deuterated version of tetrabenazine, has paved the way for broader exploration of deuterated compounds. acs.orgnih.gov

Future research will likely focus on expanding the application of deuterated analogs, like Vilazodone-d8, beyond simply improving pharmacokinetics. These analogs are invaluable tools in advanced pharmacological research. For instance, they can be used in mechanistic studies to elucidate the metabolic pathways of drugs and to identify "soft spots" in a molecule that are susceptible to metabolic breakdown. nih.gov By comparing the metabolism of the deuterated and non-deuterated versions of a drug, researchers can gain a deeper understanding of how the drug is processed in the body. cdnsciencepub.com This knowledge is crucial for designing safer and more effective medications. nih.gov

Furthermore, the altered metabolic stability of deuterated compounds can be leveraged to investigate drug-target interactions with greater precision. A longer residence time of the active drug species in the plasma can allow for more sustained engagement with its biological target, potentially leading to enhanced therapeutic efficacy. acs.org Research into Vilazodone-d8 could explore whether its modified metabolism leads to more consistent engagement with the serotonin (B10506) transporter (SERT) and 5-HT1A receptors, its primary targets. medchemexpress.comnih.gov This could translate to a more stable therapeutic effect in the treatment of major depressive disorder. psychiatryinvestigation.orgnih.gov

Development of Novel Analytical Platforms for Enhanced Deuterated Drug Analysis

The increasing interest in deuterated pharmaceuticals necessitates the development of more sophisticated and efficient analytical methods. researchgate.net While standard techniques like liquid chromatography-mass spectrometry (LC-MS) are widely used, there is a growing need for platforms that can provide more detailed information about the location and extent of deuterium incorporation, as well as the presence of isotopologues. marquette.eduresearchgate.net

Novel analytical platforms are emerging to meet these challenges. For example, chiral tag molecular rotational resonance (MRR) spectroscopy is being used to determine the absolute configuration of molecules that are chiral due to deuterium substitution. researchgate.netmarquette.edu This is particularly important as the precise location of deuterium can influence the drug's activity and metabolic profile.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful technique that is being increasingly applied to the study of deuterated compounds. acs.org HDX-MS provides insights into the structural dynamics of proteins and can be used to study how a drug, such as Vilazodone-d8, interacts with its protein targets. acs.org The automation of HDX-MS workflows is a key area of development, aiming to increase throughput and make the technique more accessible for routine drug discovery and development. acs.org

Future advancements in analytical technology will likely focus on improving the resolution and sensitivity of these methods, allowing for even more precise characterization of deuterated drugs and their interactions within biological systems. acs.org

Computational Approaches to Predict and Optimize Deuterium Labeling Effects

Computational modeling is poised to play an increasingly critical role in the design and development of deuterated pharmaceuticals. frontiersin.org By simulating the effects of deuterium substitution on a molecule's properties, researchers can predict which positions are most likely to yield a favorable kinetic isotope effect and improved pharmacokinetic profile. ajchem-a.com This in silico approach can significantly reduce the time and resources required for experimental screening of numerous deuterated analogs.

Quantum chemical methods can be used to calculate the vibrational frequencies and bond energies of C-H versus C-D bonds, providing a theoretical basis for predicting the magnitude of the kinetic isotope effect. ajchem-a.com Molecular dynamics simulations can be employed to study how deuteration affects the conformational flexibility of a drug molecule and its binding to a target protein.

Furthermore, computational tools are being developed to analyze and interpret data from complex analytical techniques like HDX-MS. acs.orgwhiterose.ac.uk These tools can help to deconvolute complex spectra and provide a more detailed picture of deuterium exchange patterns, offering insights into protein structure and dynamics. frontiersin.org As these computational methods become more sophisticated and accurate, they will become indispensable for optimizing the design of deuterated drugs like Vilazodone-d8, ensuring that deuterium is placed at the most strategic positions to maximize therapeutic benefit.

Role of Vilazodone-d8 in Next-Generation Drug Discovery Workflows

Vilazodone-d8 (hydrochloride) and other deuterated compounds are becoming integral components of modern drug discovery workflows. medchemexpress.comaragen.com Their use extends beyond the "deuterium switch" approach, where an existing drug is simply deuterated to improve its properties. nih.gov Instead, deuterium labeling is being incorporated at earlier stages of the drug discovery process to address potential metabolic liabilities from the outset.

In the context of next-generation drug discovery, Vilazodone-d8 can serve as a valuable research tool. For instance, it is used as a labeled internal standard in pharmacokinetic studies to accurately quantify the concentration of vilazodone (B1662482) and its metabolites in biological samples. researchgate.netresearchgate.net This is crucial for establishing a clear understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Moreover, the process of developing a deuterated analog like Vilazodone-d8 can inform the design of entirely new chemical entities (NCEs). aragen.com By understanding how deuteration impacts the properties of vilazodone, medicinal chemists can apply these principles to the design of novel compounds with improved metabolic stability and therapeutic profiles. acs.org The integration of deuteration strategies into the early phases of drug discovery, supported by advanced analytical and computational tools, represents a paradigm shift that promises to accelerate the development of safer and more effective medicines. aragen.com

Q & A

Q. What are the key synthetic considerations for preparing Vilazodone-d8 hydrochloride, and how do reaction conditions influence crystallinity?

The synthesis of Vilazodone-d8 hydrochloride involves deuterium substitution at specific positions in the parent compound. Critical parameters include solvent selection (e.g., dichloromethane and 2-propanol), temperature control (10–100°C), and hydrochloric acid addition (solution or gaseous form). For example, using hydrochloric acid in 2-propanol at 40°C ensures proper salt formation and crystallinity . Water addition post-acid treatment aids in isolation of the crystalline product. Deuterated analogs follow similar protocols, with deuterium incorporation occurring during precursor synthesis.

Q. How is Vilazodone-d8 hydrochloride characterized analytically, and what methods validate its purity?

Liquid chromatography (LC) with UV detection at 240–285 nm is standard for purity validation. A Phenomenex C18 column with mobile phases like acetonitrile:water (50:50 v/v, pH 3.3) or methanol:phosphate buffer (85:15 v/v, pH 7.0) achieves baseline separation. Calibration curves (5–80 µg/mL) with LOD/LOQ values of 1.5–5.0 µg/mL ensure sensitivity. Deuterated analogs require mass spectrometry (LC-MS/MS) for isotopic purity confirmation .

Q. What safety protocols are recommended for handling Vilazodone-d8 hydrochloride in laboratory settings?

Personal protective equipment (PPE) including chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats is mandatory. Engineering controls like fume hoods and adequate ventilation mitigate inhalation risks. Storage should comply with locked, dry conditions, and waste disposal must follow approved hazardous waste guidelines .

Advanced Research Questions

Q. How can Quality by Design (QbD) principles optimize chromatographic methods for Vilazodone-d8 hydrochloride analysis?

QbD employs Box-Behnken experimental designs to optimize mobile phase parameters (organic solvent %, flow rate, pH). For example, a methanol:phosphate buffer (85:15, pH 7.0) at 1.2 mL/min maximizes plate number (>2,000) and resolution. Robustness testing evaluates variations in pH (±0.2) and flow rate (±0.1 mL/min), ensuring method reliability under stressed conditions (e.g., forced degradation) .

Q. What experimental strategies address formulation challenges for nasal delivery of Vilazodone-d8 hydrochloride?

Central composite design optimizes nasal spray formulations by balancing excipient ratios. Key parameters include:

  • Solubility : Sulphobutylether-β-cyclodextrin (10% w/v) enhances drug solubility.
  • Mucoadhesion : Sodium carboxymethylcellulose (0.5% w/v) adjusts viscosity (40.5 mPa·s).
  • Permeability : Tween 80 (0.1% w/v) reduces surface tension, achieving a permeability coefficient of 48.21 cm/h.
  • Bioavailability : Nasal sprays show 251.74% bioavailability vs. oral routes, with a brain-targeting index of 1.54 .

Q. How do forced degradation studies inform stability-indicating method development for Vilazodone-d8 hydrochloride?

Stress testing under acidic (0.1N HCl), alkaline (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic conditions identifies degradation pathways. For example, acidic hydrolysis produces 1-(4-penten-1-yl) piperazine (m/z 155.08). Stability-indicating methods must resolve degradation products with resolution >2.0 and tailing factor <1.5. LC-MS/MS confirms degradant structures and validates method specificity .

Q. What pharmacokinetic parameters distinguish deuterated Vilazodone-d8 from the non-deuterated form in preclinical studies?

Deuteration slows metabolic clearance via the isotope effect, increasing half-life (t₁/₂) and AUC. In nasal spray formulations, Vilazodone-d8 achieves brain Cₘₐₓ of 22.95 ng/g vs. plasma Cₘₐₓ of 24.56 ng/mL, demonstrating enhanced CNS targeting. Deuterated analogs also reduce inter-subject variability in bioavailability studies by minimizing first-pass metabolism .

Q. How are degradation impurities quantified and controlled during Vilazodone-d8 hydrochloride synthesis?

Process-related impurities (e.g., unreacted free base, residual solvents) are monitored via in-process controls (IPC). High-resolution LC-MS detects impurities at 0.1% thresholds. Crystallization conditions (e.g., cooling rate, solvent polarity) are adjusted to minimize carryover of intermediates. Final product specifications require ≤0.15% total impurities per ICH Q3A guidelines .

Methodological Best Practices

  • Synthetic Optimization : Use design of experiments (DoE) to map solvent-temperature interactions for maximum yield .
  • Analytical Validation : Include system suitability tests (SST) for column efficiency (N > 2,000) and peak symmetry (Tf < 1.2) .
  • Formulation Development : Prioritize excipient compatibility studies to avoid precipitation or instability in nasal spray solutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.